molecular formula C14H22N2O2 B5673442 2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

Cat. No.: B5673442
M. Wt: 250.34 g/mol
InChI Key: WATNPWQQUDTQDH-UHFFFAOYSA-N
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Description

2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a chemical compound with the molecular formula C14H21N3O4. It is an aromatic ether and a C-nitro compound

Preparation Methods

The synthesis of 2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with 4-methyl-1,4-diazepane in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol involves its interaction with molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol include other aromatic ethers and C-nitro compounds. Some examples are:

  • 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
  • 2-(4-methyl-1,4-diazepan-1-yl)ethanimidamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications.

Properties

IUPAC Name

2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-6-3-7-16(9-8-15)11-12-4-5-13(17)14(10-12)18-2/h4-5,10,17H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATNPWQQUDTQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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